molecular formula C15H12BrNO B1587443 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine CAS No. 351003-33-3

3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine

Cat. No. B1587443
CAS RN: 351003-33-3
M. Wt: 302.16 g/mol
InChI Key: IWFZXOMPWLFPNW-UHFFFAOYSA-N
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Description

The compound “3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine” is likely to be an organic compound containing a benzoxazine ring, which is a type of heterocyclic compound. The benzoxazine ring contains a three-membered ring with an oxygen atom, a nitrogen atom, and a carbon atom. The compound also contains a bromophenyl group and a methyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable phenol with formaldehyde and a primary amine in the presence of acid catalysts to form the benzoxazine ring. The bromophenyl and methyl groups would likely be introduced in earlier steps, using appropriate bromination and alkylation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzoxazine ring, along with the attached bromophenyl and methyl groups. The exact structure would depend on the positions of these groups on the benzoxazine ring .


Chemical Reactions Analysis

Benzoxazines are known to undergo a self-curing reaction upon heating, leading to the formation of polybenzoxazines. This reaction involves the ring-opening of the benzoxazine ring and subsequent polymerization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the positions of the bromophenyl and methyl groups. Some general properties of benzoxazine compounds include high thermal stability and good chemical resistance .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some benzoxazine compounds are used in the production of high-performance polymers, while others have been studied for their biological activity .

Safety and Hazards

Like many organic compounds, this compound should be handled with care. It may be harmful if swallowed or if it comes into contact with the skin or eyes. It should be used only in a well-ventilated area and personal protective equipment should be worn when handling it .

Future Directions

The study and application of benzoxazine compounds is a growing field, with potential uses in areas such as high-performance polymers, coatings, and biological applications. Future research may focus on developing new synthesis methods, studying the properties of these compounds, and exploring their potential uses .

properties

IUPAC Name

3-(4-bromophenyl)-6-methyl-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO/c1-10-2-7-15-13(8-10)17-14(9-18-15)11-3-5-12(16)6-4-11/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFZXOMPWLFPNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=N2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392420
Record name 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine

CAS RN

351003-33-3
Record name 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine
Reactant of Route 4
3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine

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